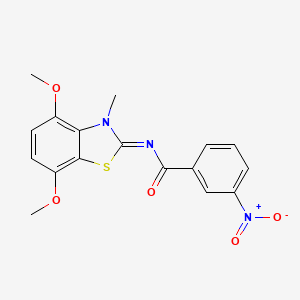

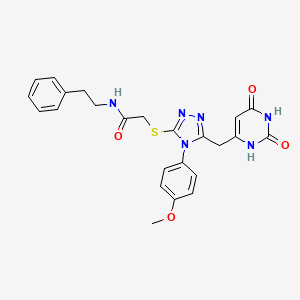

N-(3-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex acetamides often involves multi-step reactions, including condensation, amidation, and cycloaddition reactions. While specific synthesis routes for N-(3-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)acetamide are not directly found, studies on related compounds provide insights into potential methods. For instance, compounds with similar structures have been synthesized through reactions involving chloroacetamide derivatives and substituted phenols or isoxazole precursors, often employing carbodiimide condensation catalysis for amide bond formation (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound often features interactions that influence their crystalline arrangement and stability. For example, molecules can be linked via hydrogen bonding, leading to the formation of specific molecular arrangements in the solid state. Structural determinations via X-ray crystallography of related compounds have revealed important aspects such as bond lengths, angles, and molecular conformations (Saravanan et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of this compound can be inferred from its functional groups. The presence of an isoxazole ring, acetamide moiety, and chlorophenyl group suggests potential for various chemical transformations, including nucleophilic substitution reactions at the chlorophenyl site and modifications of the acetamide group. Reactivity studies on similar structures have explored transformations like N-alkylation and reactions with electrophiles to introduce new functionalities (Khodot et al., 2022).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure are influenced by the molecular geometry and intermolecular forces present in substances like this compound. Studies on related acetamide derivatives have highlighted the role of hydrogen bonding and molecular packing in determining these properties. For example, the conformation of N—H bonds and their interactions in the crystalline state have been detailed, providing insights into the stability and solubility characteristics of these compounds (Gowda et al., 2008).

Chemical Properties Analysis

The chemical properties of such compounds are often explored through studies on their reactivity, stability under various conditions, and interactions with biological molecules. Molecular docking and in silico studies can provide insights into the potential biological activity and receptor binding affinities of molecules with similar frameworks, aiding in the understanding of their chemical behavior and application potential in medicinal chemistry (Mehta et al., 2019).

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis and evaluation studies have been conducted on derivatives of acetamide, isoxazolidine, and isoxazoline for corrosion inhibition purposes. These compounds, characterized by FT-IR, 1H NMR spectra, and physical property evaluations, show promising results in corrosion prevention in acidic and oil mediums (Yıldırım & Cetin, 2008).

- Research on N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has shown antibacterial and anti-enzymatic potential, with structural elucidation done through IR, EI-MS, 1H NMR, and 13C-NMR techniques (Nafeesa et al., 2017).

Biological and Chemical Properties

- A novel five-step synthetic route to 1,3,4-oxadiazole derivatives with potent α-glucosidase inhibitory potential was explored, demonstrating significant findings for therapeutic applications. Structural determination and biological evaluations highlight the compound's potentials (Iftikhar et al., 2019).

- The study of spectroscopic, quantum mechanical studies, and ligand-protein interactions of some bioactive benzothiazolinone acetamide analogs has been performed, indicating potential applications in dye-sensitized solar cells (DSSCs) and as inhibitors for Cyclooxygenase 1 (COX1) (Mary et al., 2020).

Potential Applications

- The antitumor activity evaluation of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, indicating significant activity against certain cancer cell lines, opens up avenues for therapeutic treatments against malignancies (Yurttaş et al., 2015).

- Novel synthesized compounds with potential as microtubule inhibitors exhibited potent antitumor activity against various cancer cells, showcasing the compound's mechanism through disrupting microtubule assembly and inducing apoptosis (Wu et al., 2009).

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4/c1-24-16-7-6-12(8-18(16)25-2)17-10-15(22-26-17)11-19(23)21-14-5-3-4-13(20)9-14/h3-10H,11H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRNVQBYJICSCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC(=CC=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B2490639.png)

![3-(3-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2490642.png)

![1-(4-Chlorophenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2490645.png)

![N-[4-(4-acetylphenoxy)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2490646.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2490648.png)

![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490649.png)

![N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine](/img/structure/B2490651.png)

![8-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2490654.png)